molecular formula C11H9NO3 B1265990 Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 39497-01-3

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No. B1265990
CAS RN: 39497-01-3
M. Wt: 203.19 g/mol
InChI Key: VVZNRIXRLYHAKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates involves efficient methodologies starting from 2-oxo-quinoline carboxylic acid, which undergoes esterification and alkylation reactions. This process is characterized by the use of 1H NMR and 13C NMR spectroscopic measurements for structural investigation, with some compounds' molecular and crystal structures further examined by single-crystal X-ray crystallography. Additionally, the closest contacts between active atoms of the structures were identified through Hirshfeld surface analyses, molecular docking studies, and DFT calculations, showing compatibility between experimental results and calculated ones (Hayani et al., 2020).

Molecular Structure Analysis

The molecular structure of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates has been established through X-ray structural analysis, demonstrating the compound's conformation and spatial arrangement. These studies provide insight into the compound's chemical behavior and reactivity, facilitating its application in further synthetic processes (Rudenko et al., 2013).

Chemical Reactions and Properties

The reactivity of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates has been explored in various contexts, including their participation in regioselective synthesis processes. Such studies shed light on the compound's ability to undergo different chemical reactions, contributing to the synthesis of novel quinoline-based compounds with high regioselectivity. This aspect is crucial for designing and synthesizing new molecules with desired properties (Rajesh et al., 2015).

Scientific Research Applications

Anticancer Activity

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, through its derivatives, has shown promising results in anticancer activity. One study synthesized new derivatives of this compound and tested their effects against the breast cancer MCF-7 cell line. The study found that certain compounds demonstrated strong anticancer activity, highlighting the potential of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate in cancer treatment research (Gaber et al., 2021).

Synthetic and Structural Studies

Several studies have focused on the synthesis and structural analysis of derivatives of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. This includes investigations into the properties of these compounds, as well as their potential applications in various fields. For instance, a study delved into the alkaline hydrolysis of related esters and the formation of specific derivatives, providing insights into their chemical behavior and properties (Ukrainets et al., 2006).

Antihypoxic and Antioxidant Properties

Research has also explored the antihypoxic and potential antioxidant properties of derivatives of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. In one study, derivatives were synthesized and evaluated for their antihypoxic effects, showing high efficacy in some compounds. This suggests the possible use of these derivatives in developing treatments for conditions related to oxygen deprivation (Ukrainets et al., 2014).

Potential Diuretic Applications

Research on the diuretic properties of derivatives of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has been conducted. One study synthesized a series of compounds and investigated their effects on kidney function, with the aim of establishing a relationship between structure and diuretic activity (Ukrainets et al., 2008).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been carried out on derivatives of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. These studies aim to understand the interactions of these compounds at the molecular level, which is crucial for designing drugs and understanding their mechanisms of action. For example, a study focused on the synthesis and structural elucidation of derivatives, including molecular docking simulations to assess potential biological activities (Hayani et al., 2021).

Safety and Hazards

The safety information available indicates that “Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a type of organic compound that belongs to the quinoline family , suggesting that they may interact with a variety of biological targets.

Mode of Action

. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

. These could include pathways related to cell signaling, metabolism, and other cellular processes.

Pharmacokinetics

. These properties suggest that the compound could have good bioavailability.

Result of Action

, it is plausible that this compound could have significant effects at the molecular and cellular levels, potentially influencing cell signaling, gene expression, and other cellular processes.

properties

IUPAC Name

methyl 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNRIXRLYHAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192636
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

CAS RN

84906-82-1, 39497-01-3
Record name 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84906-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a heavy-walled PYREX tube was placed 2-iodoaniline (2.84 g, 13 mmol), dimethylmaleate (2.44 g, 17 mmol), triethylamine (1.4 mL, 10 mmol), palladium diacetate (31 mg, 0.14 mmol) and 6 mL acetonitrile. The tube was flushed with nitrogen and sealed. The sealed tube was heated at 100° for 3.5 h then cooled to r.t. The tube was opened and the resulting solids filtered and washed with acetonitrile. The solids were dissolved in chloroform and the solvent removed under vacuum to provide a solid.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
31 mg
Type
catalyst
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do substituents on the quinoline ring system influence the crystal packing of these compounds?

A1: The research on "Ethyl 1-methyl-2-oxo-1,2-di­hydro­quinoline-4-carboxyl­ate" [] reveals that the molecule exhibits an intramolecular C—H⋯O hydrogen bond, contributing to its planar conformation. In the crystal lattice, weak C—H⋯O hydrogen bonds link molecules into chains, while π–π interactions between pyridine and benzene rings lead to layered packing.

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